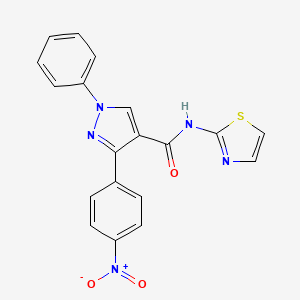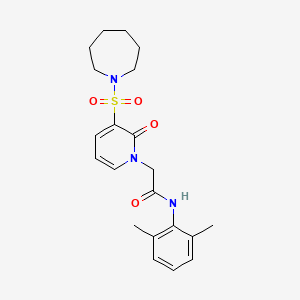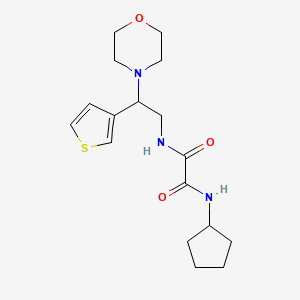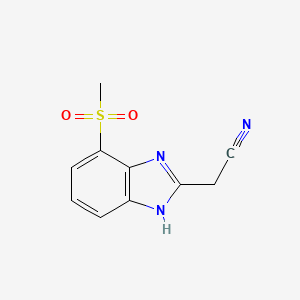
1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, also known as BDMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BDMC is a selective inhibitor of the STAT3 signaling pathway, which is known to play a crucial role in the development of various types of cancer.
科学的研究の応用
Optimization of Kinase Inhibitors
Compounds with structures similar to "1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride" have been optimized as potent inhibitors of kinase activity, particularly Src kinase, which plays a crucial role in cell proliferation and tumor growth. These studies demonstrate the potential of such compounds in targeted cancer therapy (Boschelli et al., 2001).
Antihypertensive Activities
Analogous compounds have been designed and synthesized with the intention of blocking α₁-adrenoceptors, showcasing moderate to good antihypertensive activities. The modification of the chemical structure, like adding bromo or hydroxyl groups, has been found to affect the potency and duration of the blocking activity, indicating the significance of structural optimization for therapeutic purposes (Xi et al., 2011).
Metabolism and Drug Design
Research into the metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), reveals the presence of various metabolic pathways that produce a range of metabolites. Understanding these pathways is crucial for drug design, especially for predicting and mitigating potential drug interactions or toxicities (Kanamori et al., 2002).
Chemical Synthesis and Characterization
The synthesis and structural characterization of compounds bearing the morpholine ring and various substituents demonstrate the versatility of this chemical scaffold. Such studies are foundational for the development of new materials or drugs with specific properties, such as antimicrobial or antihypertensive activities (Hu et al., 2006)
Antioxidant Properties
Compounds structurally related to "1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride" have been investigated for their antioxidant activities. For instance, bromophenol derivatives, including natural products, have shown potent activities in scavenging free radicals and may contribute to the prevention of oxidative stress-related diseases (Li et al., 2011).
特性
IUPAC Name |
1-[2-(4-bromophenoxy)ethoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO4.ClH/c1-13-9-19(10-14(2)23-13)11-16(20)12-21-7-8-22-17-5-3-15(18)4-6-17;/h3-6,13-14,16,20H,7-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOGLXOUVZGTMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COCCOC2=CC=C(C=C2)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2381110.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2381113.png)
![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2381114.png)
![(2-Ethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2381118.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2381120.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2381121.png)